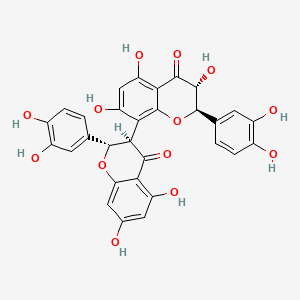
Manniflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manniflavanone is a natural product found in Garcinia kola and Garcinia mannii with data available.
Aplicaciones Científicas De Investigación
Gastrointestinal Smooth Muscle Relaxation
Mechanism of Action
Manniflavanone has been identified as a bioactive compound that exhibits spasmolytic actions on gastrointestinal smooth muscle. Research indicates that it inhibits action potentials in smooth muscle cells, potentially providing therapeutic benefits for conditions characterized by muscle spasms. Studies have shown that this compound reduces the frequency of action potentials in mouse colon preparations, suggesting its role as a muscle relaxant by inhibiting L-type calcium channels .
Case Study: GBB and this compound
In a study examining the effects of Ginkgo biloba extract (GBB), this compound was found to be the principal compound responsible for the observed spasmolytic effects. The study demonstrated that both GBB and this compound inhibited action potentials in gallbladder smooth muscle, providing insights into their potential use in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and other motility disorders .
Antioxidant Properties
Protection Against Oxidative Stress
this compound has been studied for its antioxidant properties, particularly in protecting skeletal muscle cells from oxidative stress. Research involving C2C12 myoblasts indicated that this compound could rescue these cells from delayed myogenesis triggered by lactate-induced oxidative stress. This suggests its potential application in muscle recovery and protection against oxidative damage during intense physical activity or injury .
Muscle Physiology and Myogenesis
Stimulation of Myotube Formation
In addition to its protective effects against oxidative stress, this compound has been shown to stimulate myotube formation in skeletal muscle cells. This property may have implications for muscle regeneration and rehabilitation therapies following injury or degenerative conditions affecting muscle tissue .
Potential Therapeutic Applications
Given its effects on smooth muscle relaxation and antioxidant properties, this compound holds promise for several therapeutic applications:
- Gastrointestinal Disorders : As a treatment for conditions involving smooth muscle spasms.
- Muscle Recovery : In sports medicine and rehabilitation settings to enhance recovery from oxidative stress.
- Muscle Regeneration : Potential use in therapies aimed at enhancing myogenesis in patients with muscular dystrophies or after surgeries.
Data Summary Table
Propiedades
Número CAS |
73428-17-8 |
|---|---|
Fórmula molecular |
C30H22O13 |
Peso molecular |
590.5 g/mol |
Nombre IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1 |
Clave InChI |
UKRJEVDCOVVSAB-BENTYHEHSA-N |
SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |
Key on ui other cas no. |
73428-17-8 |
Sinónimos |
(2R,3S,2''R,3''R)-manniflavanone manniflavanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















